molecular formula C22H19N3O3S B2444466 N-[(2Z)-5,7-dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide CAS No. 1322233-07-7

N-[(2Z)-5,7-dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide

Cat. No.: B2444466
CAS No.: 1322233-07-7
M. Wt: 405.47
InChI Key: UXRVIMCFCQTXRO-FCQUAONHSA-N
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Description

N-[(2Z)-5,7-dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide is a complex organic compound that features a benzo[d]thiazole ring system and an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5,7-dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Allyl and Methyl Groups: These groups can be introduced via alkylation reactions using allyl halides and methylating agents.

    Formation of the Isoindoline Moiety: This involves the reaction of phthalic anhydride with amines to form isoindoline derivatives.

    Coupling of the Two Moieties: The final step involves coupling the benzo[d]thiazole and isoindoline moieties through an amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the isoindoline moiety, potentially leading to alcohol derivatives.

    Substitution: The benzo[d]thiazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-CPBA, KMnO4, and H2O2.

    Reduction: Reducing agents such as NaBH4, LiAlH4, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides) are used under appropriate conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: Epoxides, alcohols, and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties, making it a candidate for drug development.

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing a tool for biochemical research.

Medicine

    Drug Development: Its unique structure makes it a candidate for the development of new therapeutic agents, particularly in oncology and infectious diseases.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-5,7-dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide depends on its application:

    Biological Activity: It may interact with specific molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function.

    Catalysis: As a ligand, it can stabilize transition states and facilitate the formation of reactive intermediates in catalytic cycles.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(3-allylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide: Lacks the methyl groups, potentially altering its reactivity and biological activity.

    (Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)propionamide: Has a different acyl group, which may affect its chemical properties and applications.

Uniqueness

The presence of both the benzo[d]thiazole and isoindoline moieties, along with the specific substitution pattern, gives N-[(2Z)-5,7-dimethyl-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(5,7-dimethyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-4-9-24-17-11-13(2)10-14(3)19(17)29-22(24)23-18(26)12-25-20(27)15-7-5-6-8-16(15)21(25)28/h4-8,10-11H,1,9,12H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRVIMCFCQTXRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N(C(=NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)S2)CC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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